Melting Point and Thermal Stability: 6-Amino-1-benzyluracil vs. 6-Amino-1-methyluracil
The melting point of 6-amino-1-benzyluracil (289–291°C with decomposition) is significantly lower than that of the N1‑methyl analog (307–323°C) . This difference reflects weaker crystal lattice energy due to the increased steric bulk and reduced hydrogen‑bonding efficiency of the benzyl substituent. Lower melting point may facilitate solubility in organic solvents during synthesis, whereas the methyl analog's higher thermal stability could be advantageous in high‑temperature reactions. Procurement for specific synthetic protocols should consider this thermal behavior.
| Evidence Dimension | Melting point (decomposition) |
|---|---|
| Target Compound Data | 289–291°C (dec.) |
| Comparator Or Baseline | 6-Amino-1-methyluracil: 307°C (or 319–323°C, depending on source) |
| Quantified Difference | Approximately 16–34°C lower |
| Conditions | Solid state, atmospheric pressure |
Why This Matters
Melting point directly impacts handling, purification, and compatibility with high‑temperature synthetic steps, influencing the choice of compound for specific laboratory workflows.
